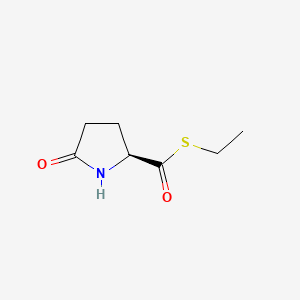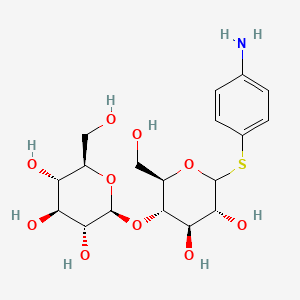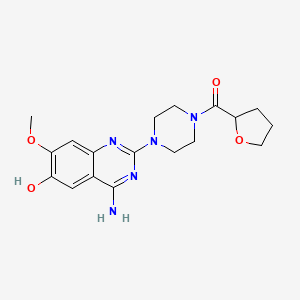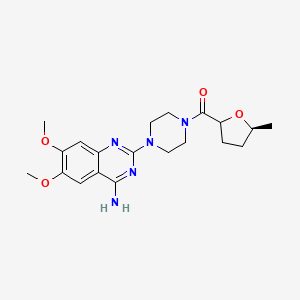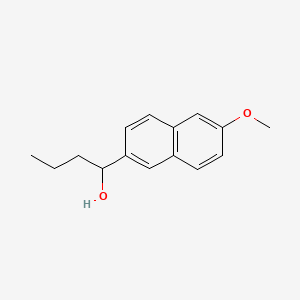
1-(6-Methoxynaphthalen-2-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxynaphthalen-2-yl)butan-1-ol, also known as R-(-)-Carvone, is a chiral monoterpene that is widely used in the flavor and fragrance industry. It is a colorless liquid with a pleasant minty odor and is found naturally in many essential oils, including spearmint, caraway, and dill. In recent years, this compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of inflammatory mediators, modulation of oxidative stress, and regulation of cell signaling pathways.
Biochemical and physiological effects:
1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against various pathogens, including bacteria and fungi. It also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to possess antioxidant activity and can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone in lab experiments include its relatively low cost, easy availability, and high purity. However, one of the limitations of using this compound is its volatility, which can make handling and storage challenging.
Future Directions
There are many potential future directions for research on 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone. Some of these include:
1. Investigating its potential as a therapeutic agent for cancer treatment
2. Studying its effects on the gut microbiome and its potential as a prebiotic
3. Further exploring its anti-inflammatory properties and potential use in treating inflammatory diseases
4. Investigating its potential as a natural insecticide
5. Studying its effects on the nervous system and its potential as a treatment for neurodegenerative diseases.
Conclusion:
1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone is a compound with significant potential for various therapeutic applications. Its antimicrobial, anti-inflammatory, and antioxidant properties make it a promising candidate for further research. As more studies are conducted, it is likely that new applications for this compound will be discovered, making it an exciting area of research for the future.
Synthesis Methods
The synthesis of 1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most commonly used methods is the oxidation of carvone using potassium permanganate. This method yields high purity and is relatively easy to carry out.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-yl)butan-1-ol(-)-Carvone has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. It has also shown potential in treating various diseases, such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-3-4-15(16)13-6-5-12-10-14(17-2)8-7-11(12)9-13/h5-10,15-16H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRVVXQFJBSJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxynaphthalen-2-yl)butan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

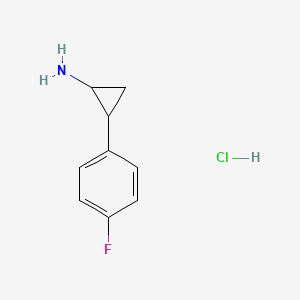

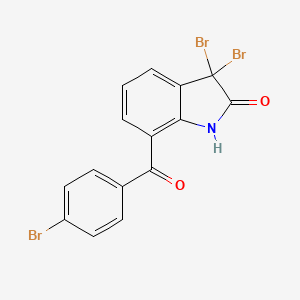

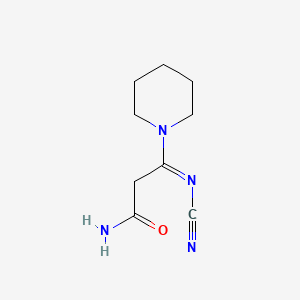
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)
